ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
Ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a sulfur-containing heterocyclic compound featuring a 1,2,6-thiadiazine core modified with a 1,1-dioxo group, a methyl substituent at position 5, and a tetrahydrofuran (oxolane)-derived side chain at position 2. This structural motif is significant in medicinal chemistry due to the thiadiazine scaffold’s versatility in drug design, particularly for antiviral applications .
Properties
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-(oxolan-2-ylmethyl)-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-3-18-12(15)11-8-14(7-10-5-4-6-19-10)20(16,17)13-9(11)2/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNALMFNPCJYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the thiadiazine core, which influence physicochemical properties and biological activity. Key examples include:
Key Observations :
- Oxolane vs. Oxadiazole Substituents : The oxolane group in the target compound improves aqueous solubility, whereas oxadiazole-containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to enzymatic hydrolysis .
- Aromatic vs.
Physicochemical and Crystallographic Properties
- Solubility: The oxolane substituent’s ether oxygen facilitates hydrogen bonding, enhancing solubility in ethanol and DMSO compared to chlorophenyl derivatives .
- Crystallography : SHELX and ORTEP-3 () were used to resolve crystal structures of related compounds. The oxolane group in the target compound may adopt a puckered conformation (Cremer-Pople parameters), influencing packing efficiency and stability .
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